ノトギンセノサイドR2
説明
ギンセノサイド Ng-R2 は、オタネニンジン(Panax ginseng)とアメリカニンジン(Panax quinquefolius)の根に含まれるトリテルペノイドサポニンです。ギンセノサイドは、何世紀にもわたって伝統医学で使用されてきた高麗人参の薬効に責任を持つ主要な活性成分です。 ギンセノサイド Ng-R2 は、抗炎症作用、抗癌作用、神経保護作用など、さまざまな薬理作用で知られています .
科学的研究の応用
作用機序
ギンセノサイド Ng-R2 は、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症作用: NF-κB や MAPK などのシグナル伝達経路を調節することで、プロ炎症性サイトカインとメディエーターの産生を阻害します。
抗癌作用: ギンセノサイド Ng-R2 は、カスパーゼを活性化し、Bcl-2 ファミリータンパク質の発現を調節することで、癌細胞のアポトーシスを誘導します。
神経保護作用: 抗酸化酵素を活性化し、PI3K/Akt や Nrf2 などのシグナル伝達経路を調節することで、酸化ストレスとアポトーシスからニューロンを保護します.
6. 類似化合物の比較
ギンセノサイド Ng-R2 は、特定のグリコシル化パターンと薬理学的プロファイルにより、ギンセノサイドの中でもユニークです。類似の化合物には、以下のようなものがあります。
ギンセノサイド Rg1: 認知機能向上効果と抗疲労効果で知られています。
ギンセノサイド Rb1: 強力な抗炎症作用と抗糖尿病作用を示します。
ギンセノサイド Rh2: 強力な抗癌作用で注目されています.
これらの化合物と比較して、ギンセノサイド Ng-R2 は、抗炎症作用、抗癌作用、神経保護作用を組み合わせて有しており、さまざまな治療用途に適した汎用性の高い化合物です .
生化学分析
Biochemical Properties
Notoginsenoside R2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with miR-27a and SOX8, a transcription factor . Notoginsenoside R2 decreases the expression of miR-27a, which in turn negatively modulates SOX8 expression . This interaction plays a crucial role in the compound’s neuroprotective effects .
Cellular Effects
Notoginsenoside R2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate Aβ25-35-triggered neuronal apoptosis and inflammation . It also enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .
Molecular Mechanism
The molecular mechanism of Notoginsenoside R2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to upregulate β-catenin expression through the activation of SOX8, thus suppressing apoptosis and neuroinflammation .
Temporal Effects in Laboratory Settings
The effects of Notoginsenoside R2 change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, it has been observed that Notoginsenoside R2 can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .
Dosage Effects in Animal Models
The effects of Notoginsenoside R2 vary with different dosages in animal modelsIt has been found that Notoginsenoside R2 enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .
Metabolic Pathways
Notoginsenoside R2 is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not mentioned in the current literature, it has been found that Notoginsenoside R2 can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .
準備方法
合成経路と反応条件: ギンセノサイド Ng-R2 の調製には、高麗人参の根の抽出とそれに続く精製プロセスが含まれます。抽出は通常、エタノールやメタノールなどの溶媒を使用して行われます。 粗抽出物は、その後、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用してギンセノサイド Ng-R2 を分離します .
工業生産方法: ギンセノサイド Ng-R2 の工業生産は、多くの場合、微生物発酵や酵素的バイオ変換を含むバイオテクノロジー的手法を採用しています。微生物発酵では、遺伝子操作された微生物を使用して、より単純な前駆体からギンセノサイド Ng-R2 を生産します。 酵素的バイオ変換には、特定の酵素を使用して主要なギンセノサイドをギンセノサイド Ng-R2 に変換することが含まれます .
化学反応の分析
反応の種類: ギンセノサイド Ng-R2 は、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。加水分解反応には、グリコシド結合の切断が含まれ、脱グリコシル化誘導体の生成につながります。 酸化反応は、分子に存在するヒドロキシル基を変性させる可能性があります .
一般的な試薬と条件:
加水分解: 加水分解には、酸性または酵素性条件が一般的に使用されます。β-グルコシダーゼなどの酵素は、グリコシド結合を選択的に加水分解するために使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、ギンセノサイド Ng-R2 のさまざまな脱グリコシル化および酸化誘導体があり、これらは異なる薬理活性を示す可能性があります .
類似化合物との比較
Ginsenoside Ng-R2 is unique among ginsenosides due to its specific glycosylation pattern and pharmacological profile. Similar compounds include:
Ginsenoside Rg1: Known for its cognitive-enhancing and anti-fatigue effects.
Ginsenoside Rb1: Exhibits strong anti-inflammatory and anti-diabetic properties.
Ginsenoside Rh2: Noted for its potent anti-cancer activity.
Compared to these compounds, Ginsenoside Ng-R2 has a distinct combination of anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound for various therapeutic applications .
特性
IUPAC Name |
2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRVWPHRMMRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80418-25-3 | |
Record name | Notoginsenoside R2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, Notoginsenoside R2 was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []
A: Notoginsenoside R2 is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.
ANone: The provided abstracts do not contain specific details about the material compatibility and stability of Notoginsenoside R2 under various conditions. Further research is needed to explore its performance and applications in different material contexts.
ANone: The provided research focuses on the biological activity of Notoginsenoside R2, and there is no mention of it possessing catalytic properties or applications.
A: While the provided abstracts do not detail specific computational studies on Notoginsenoside R2, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate Notoginsenoside R2 and develop QSAR models to predict its activity and interactions.
ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of Notoginsenoside R2. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.
ANone: The abstracts do not contain specific details regarding the stability of Notoginsenoside R2 under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of Notoginsenoside R2, and there is no mention of specific SHE regulations associated with this compound.
ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to Notoginsenoside R2. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.
A: While the provided abstracts do not extensively discuss the toxicity of Notoginsenoside R2, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。